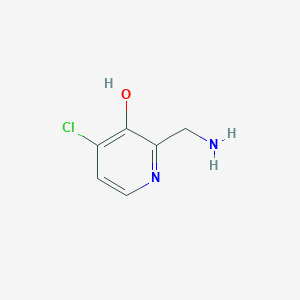

2-(Aminomethyl)-4-chloro-3-pyridinol

Description

Historical Development of Pyridinol Chemistry in Academic Research

The chemistry of pyridinols, also known as hydroxypyridines, has a rich history intertwined with the development of organic synthesis and medicinal chemistry. Early research focused on the fundamental synthesis and reactivity of the pyridinol core. Over the decades, the focus has shifted towards the development of more complex and substituted pyridinol derivatives.

The 3-hydroxypyridine (B118123) scaffold, in particular, has been a subject of extensive study due to its presence in biologically important molecules and its versatile chemical reactivity. Unlike 2- and 4-hydroxypyridines that can exist in pyridone tautomeric forms, 3-hydroxypyridine predominantly exists in the hydroxy form, which influences its chemical behavior. nih.gov The development of synthetic methodologies to introduce substituents at various positions on the 3-hydroxypyridine ring has been a significant area of academic research, enabling the exploration of structure-activity relationships. ccspublishing.org.cn

Current Research Landscape and Scholarly Significance of the 2-(Aminomethyl)-4-chloro-3-pyridinol Scaffold

While dedicated studies on this compound are not widely reported, the scholarly significance of its core structure can be inferred from research on related compounds. The 2-aminomethyl-3-hydroxypyridine scaffold is of interest due to the presence of two key functional groups: a chelating amino-alcohol moiety and a phenolic hydroxyl group. This combination of features suggests potential applications in areas such as medicinal chemistry and materials science.

The introduction of a chlorine atom at the 4-position further modifies the electronic properties of the pyridine (B92270) ring, influencing its reactivity and potential biological activity. Halogenated pyridines are common intermediates in organic synthesis and are often found in agrochemicals and pharmaceuticals. Research on similarly substituted pyridines indicates a focus on their potential as inhibitors of various enzymes and as intermediates in the synthesis of more complex molecules. nih.gov

Theoretical Frameworks and Research Hypotheses Pertaining to this compound

The study of this compound can be approached through several theoretical frameworks. From a medicinal chemistry perspective, the molecule can be considered a potential pharmacophore. The aminomethyl and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The chloro substituent can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its binding affinity and pharmacokinetic properties.

Research hypotheses for this scaffold could include:

The 2-(aminomethyl)-3-pyridinol moiety can act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes.

The chlorine atom at the 4-position enhances the molecule's ability to cross biological membranes.

Computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools for investigating these hypotheses. nih.govnih.gov DFT calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. QSAR studies on related chlorinated pyridinol derivatives could help predict the biological activity of this compound and guide the design of more potent analogs. ccspublishing.org.cnnih.gov

Research Objectives and Scope within the Academic Exploration of this compound

The academic exploration of this compound would likely encompass several key objectives:

Development of an efficient and scalable synthetic route: A primary objective would be to establish a reliable method for the synthesis of this compound, potentially through the modification of existing procedures for related pyridinols.

Thorough characterization of its physicochemical properties: This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as pKa, solubility, and crystal structure.

Investigation of its chemical reactivity: Understanding how the aminomethyl, hydroxyl, and chloro groups influence the reactivity of the pyridine ring is crucial for its application as a synthetic intermediate.

Exploration of its potential biological activities: Screening the compound against a range of biological targets, guided by the properties of related molecules, would be a key research direction.

The scope of such research would be to establish a foundational understanding of this specific molecule, which could then serve as a starting point for the development of new therapeutic agents, functional materials, or agrochemicals.

Data on Related Pyridinol Scaffolds

Due to the limited availability of specific data for this compound, the following tables present information on related and structurally similar compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1393554-36-3 | C₆H₇ClN₂O | 158.59 |

| 2-Amino-3-hydroxypyridine | 16867-03-1 | C₅H₆N₂O | 110.11 |

| 2-Chloro-3-pyridinol | 6636-78-8 | C₅H₄ClNO | 129.54 |

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-Amino-3-hydroxypyridine

| Spectroscopic Technique | Key Signals |

| ¹H NMR (in CD₃OD) | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H) |

| IR (KBr, cm⁻¹) | Bands corresponding to O-H, N-H, and C=C/C=N stretching |

| Mass Spectrometry (m/z) | [M]+ peak corresponding to the molecular weight |

Note: The data in this table is for a related compound and is provided for illustrative purposes. Specific data for this compound would need to be determined experimentally.

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-(aminomethyl)-4-chloropyridin-3-ol |

InChI |

InChI=1S/C6H7ClN2O/c7-4-1-2-9-5(3-8)6(4)10/h1-2,10H,3,8H2 |

InChI Key |

FIUCCSJNWBSBJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Aminomethyl 4 Chloro 3 Pyridinol

De Novo Synthesis of the 2-(Aminomethyl)-4-chloro-3-pyridinol Core Structure

The de novo synthesis of polysubstituted pyridines often involves the construction of the heterocyclic ring from acyclic precursors or the extensive modification of simpler pyridine (B92270) derivatives. illinois.educhemrxiv.org For a molecule with the specific substitution pattern of this compound, a strategy involving the initial formation of a substituted 3-hydroxypyridine (B118123) core, followed by targeted functionalization, is a logical approach.

A retrosynthetic analysis of the target molecule, this compound (I), suggests several strategic disconnections to simplify the structure to more readily available starting materials. advancechemjournal.comsemanticscholar.org The primary amine of the aminomethyl group can be retrosynthetically derived from a nitrile functionality via a reduction, a common and high-yielding transformation. This leads to the intermediate 2-cyano-4-chloro-3-pyridinol (II).

Further disconnection involves the removal of the chloro group at the C4 position, which can be installed via an electrophilic halogenation reaction. This points to 2-cyano-3-hydroxypyridine (B1345529) (III) as a key precursor. The synthesis of polysubstituted 2-amino-3-cyanopyridines is well-documented and often proceeds through multi-component reactions involving aldehydes, ketones, malononitrile, and an ammonia (B1221849) source, suggesting a plausible route to precursors like (III). scielo.br This retrosynthetic pathway is advantageous as it breaks down the target into simpler, synthetically accessible pyridine precursors.

Based on the retrosynthetic analysis, a key intermediate is 2-cyano-3-hydroxypyridine . The synthesis of such cyanopyridine derivatives can be approached through various methods. One common strategy involves the condensation of an appropriate dicarbonyl compound or its equivalent with a cyanoacetamide derivative, followed by cyclization. orientjchem.org For instance, a multicomponent reaction of an aldehyde, malononitrile, and a suitable ketone in the presence of ammonium (B1175870) acetate (B1210297) can yield highly functionalized 2-amino-3-cyanopyridines, which could then be chemically modified to afford the desired 2-cyano-3-hydroxypyridine intermediate. scielo.br

Once the precursor 2-cyano-3-hydroxypyridine is obtained, the subsequent steps would be chlorination and reduction.

Chlorination: The introduction of a chlorine atom at the C4 position of the 3-hydroxypyridine ring is a critical step that dictates the final substitution pattern.

Reduction: The conversion of the 2-cyano group to a 2-(aminomethyl) group is the final step in forming the core structure.

The efficiency of the synthetic sequence relies heavily on the optimization of each reaction step.

Chlorination of 3-Hydroxypyridine Intermediate: The direct chlorination of 3-hydroxypyridines can be challenging due to the directing effects of the hydroxyl and the ring nitrogen, potentially leading to a mixture of regioisomers. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for the chlorination of aromatic rings. Optimization would involve screening various chlorinating agents, solvents, and temperatures to maximize the yield of the desired 4-chloro isomer. The use of a pyridine N-oxide intermediate can activate the ring for regioselective substitution at the 2- and 4-positions. researchgate.net Subsequent deoxygenation would yield the desired chlorinated pyridine.

Table 1: Hypothetical Optimization of the Chlorination of 2-cyano-3-hydroxypyridine

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-chloro isomer (%) |

| 1 | SO₂Cl₂ (1.1 eq) | CH₂Cl₂ | 0 to rt | 4 | 45 |

| 2 | NCS (1.2 eq) | Acetonitrile | 80 | 6 | 60 |

| 3 | POCl₃ | Neat | 110 | 2 | 75 |

| 4 | Oxalyl chloride/Et₃N (from N-oxide) | CH₂Cl₂ | 0 | 0.5 | 85 (Regioselective) |

Reduction of the 2-Cyano Group: The reduction of the nitrile to a primary amine is a well-established transformation. Catalytic hydrogenation is a common and effective method. google.com Optimization would focus on the choice of catalyst, hydrogen pressure, and solvent to ensure complete conversion without affecting the other functional groups, particularly the chloro substituent which can be susceptible to hydrodehalogenation.

Table 2: Optimization of Nitrile Reduction for the Synthesis of this compound

| Entry | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |

| 1 | Pd/C (10 mol%) | Methanol | 50 | 25 | 80 (minor dehalogenation) |

| 2 | Raney Nickel | Ethanolic Ammonia | 60 | 50 | 92 |

| 3 | PtO₂ | Acetic Acid | 50 | 25 | 85 |

| 4 | NaBH₄/CoCl₂ | Methanol | N/A | 0 to 25 | 78 |

As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, regioselectivity is of paramount importance, particularly during the chlorination step. The electronic properties of the 3-hydroxypyridine ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing cyano group, will direct incoming electrophiles. The formation of a pyridine N-oxide prior to chlorination is a powerful strategy to control regioselectivity. The N-oxide activates the C4 position for electrophilic attack, leading to the desired 4-chloro product with high selectivity. researchgate.net An alternative approach could involve the use of directed metalation strategies, where a directing group guides a lithiation or magnesiation reaction to a specific position, followed by quenching with an electrophilic chlorine source. nih.gov

Derivatization and Structural Elaboration of the this compound Scaffold

The presence of three distinct functional groups—a primary amine, a hydroxyl group, and a chloro substituent—on the pyridine ring makes this compound a versatile scaffold for further chemical modification.

Functional group interconversions (FGI) are essential for creating libraries of derivatives for various applications. solubilityofthings.comvanderbilt.eduimperial.ac.uk

Reactions at the Aminomethyl Group: The primary amine is a potent nucleophile and can readily undergo a variety of transformations.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can form the corresponding amides. This is a common method for producing imides and related compounds. semanticscholar.orgresearchgate.netresearchgate.net

N-Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be derivatized through several key reactions.

O-Alkylation: Treatment with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) leads to the formation of the corresponding ether. The competition between N- and O-alkylation of hydroxypyridines is a known challenge, but conditions can often be optimized to favor one over the other. researchgate.netresearchgate.netnih.govorganic-chemistry.org

O-Acylation: Esterification can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine.

Reactions involving the Chloro Group: The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is less reactive than a chloro group at the C2 position. researchgate.netyoutube.comnih.govacs.org

Nucleophilic Aromatic Substitution: Heating with strong nucleophiles such as amines, alkoxides, or thiolates can lead to the displacement of the chloride. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring.

Table 3: Potential Functional Group Interconversions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Aminomethyl | N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-acetyl derivative |

| Aminomethyl | N-Alkylation (Reductive) | Benzaldehyde, NaBH(OAc)₃, CH₂Cl₂ | N-benzyl derivative |

| Hydroxyl | O-Alkylation | Methyl iodide, K₂CO₃, Acetone | 3-Methoxy derivative |

| Hydroxyl | O-Acylation | Acetic anhydride, Pyridine | 3-Acetoxy derivative |

| Chloro | SₙAr | Morpholine, heat | 4-Morpholinyl derivative |

Modifications of the Aminomethyl Side Chain and Nitrogen Functionality

The primary amino group of the aminomethyl side chain is a key site for derivatization, allowing for the introduction of a wide array of functionalities through well-established nitrogen chemistry. These modifications can alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.

Standard modifications include N-alkylation, N-acylation, and sulfonylation. N-alkylation with alkyl halides can introduce one or two alkyl groups to the nitrogen atom. wikipedia.org Due to the potential for overalkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, reaction conditions must be carefully controlled. wikipedia.org Reductive amination with aldehydes or ketones offers a more controlled method for synthesizing secondary or tertiary amines.

Acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, readily form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and can be used to introduce a vast range of substituents. nih.gov

| Reaction Type | Reagent Class | Catalyst/Base | Product Class | Potential R Groups |

| N-Alkylation | R-X (Alkyl Halide) | K₂CO₃, Et₃N | Secondary/Tertiary Amine | Methyl, Ethyl, Benzyl, Substituted Alkyls |

| N-Acylation | R-COCl (Acyl Chloride) | Pyridine, Et₃N | Amide | Acetyl, Benzoyl, Substituted Aryls/Alkyls |

| N-Sulfonylation | R-SO₂Cl (Sulfonyl Chloride) | Pyridine, NaOH | Sulfonamide | Tosyl, Mesyl, Dansyl, Aryl/Heteroaryl |

| Reductive Amination | RCHO (Aldehyde) | NaBH(OAc)₃, NaBH₃CN | Secondary Amine | Phenyl, Pyridyl, Various Alkyls/Aryls |

This interactive table summarizes common modifications to the aminomethyl side chain.

Synthesis of Bioisosteres and Conformationally Restricted Analogs

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of modulating the compound's activity or pharmacokinetic profile. princeton.edu For this compound, several functional groups can be considered for bioisosteric replacement.

Hydroxyl Group Bioisosteres : The pyridinol hydroxyl group can be replaced with other groups that can act as hydrogen bond donors or acceptors. A common bioisostere for a phenolic hydroxyl group is the difluoromethyl group (-CF₂H). nih.gov

Aminomethyl Group Bioisosteres : The aminomethyl moiety can be replaced by other functionalities that mimic its size and basicity. Examples include hydrazinylmethyl, hydroxylaminomethyl, or incorporation of the nitrogen into a small heterocyclic ring like a tetrazole, which can also be a bioisostere for a carboxylic acid. researchgate.netlibretexts.org

Pyridinone Isosteres : The 3-hydroxypyridine moiety exists in tautomeric equilibrium with the corresponding pyridinone form. Pyridinones themselves are considered bioisosteres for phenols, amides, and various other heterocycles. frontiersin.org

Conformationally restricted analogs are designed to reduce the flexibility of a molecule by incorporating cyclic structures. This can lead to increased receptor selectivity and improved biological activity. For this compound, this can be achieved by cyclizing the aminomethyl side chain onto the pyridine ring or an attached substituent. For example, intramolecular reactions could be designed to form fused bicyclic systems, such as imidazopyridines or other nitrogen-containing heterocycles. nih.govbeilstein-journals.org

| Original Group | Bioisosteric Replacement | Rationale |

| 3-Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Mimics hydrogen-bonding properties, enhances metabolic stability. nih.gov |

| 3-Hydroxyl (-OH) | Carboxylic Acid Isosteres (e.g., tetrazole) | Introduces an acidic center with similar spatial arrangement. acs.org |

| Aminomethyl (-CH₂NH₂) | Oxadiazole/Triazole Ring | Replaces the flexible chain with a rigid, stable heterocyclic linker. |

| Pyridine Ring | Other Heterocycles (e.g., Pyrimidine, Pyridazine) | Modulates electronics, solubility, and metabolic profile. ebi.ac.uk |

This interactive table presents potential bioisosteric replacements for the functional groups of the target compound.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Derivatives

The chlorine atom at the C4-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 4-chloro-3-pyridinol core with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. organic-chemistry.orglibretexts.org This allows for the synthesis of 4-aryl derivatives, significantly expanding the structural diversity of the scaffold. The reaction typically requires a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

| Boronic Acid (R-B(OH)₂) | Catalyst System (Pd Source/Ligand) | Base | Product (R at C4-position) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Phenyl |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 4-Methoxyphenyl |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Thiophen-2-yl |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Pyridin-3-yl |

This interactive table illustrates representative conditions for the Suzuki-Miyaura coupling of 4-chloropyridines.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 4-chloro position with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides direct access to 4-amino-3-pyridinol derivatives, which would be difficult to synthesize via traditional nucleophilic aromatic substitution. The reaction requires a palladium catalyst, a specialized bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.org

| Amine (R¹R²NH) | Catalyst System (Pd Source/Ligand) | Base | Product (R¹R²N- at C4-position) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Morpholin-4-yl |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Phenylamino |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Benzylamino |

| Methylamine | Pd(OAc)₂ / Josiphos | Cs₂CO₃ | Methylamino |

This interactive table shows examples of Buchwald-Hartwig amination on aryl chlorides.

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. uc.ptmdpi.com These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates.

Photochemical and Electrochemical Synthesis Methods for this compound Analogs

Photochemical and electrochemical methods provide alternative, often milder, pathways for synthesizing novel analogs by leveraging light or electrical energy to drive reactions.

Photochemical Methods: The photochemistry of chloropyridines can involve the homolytic cleavage of the C-Cl bond upon UV irradiation to form a pyridyl radical. rsc.org This radical can then be trapped by various radical acceptors or participate in dimerization or substitution reactions. rsc.org For instance, irradiation in a hydrogen-donating solvent could lead to de-chlorination, while reaction in the presence of other aromatic systems could lead to C-C bond formation. Furthermore, photochemical reactions can be used to generate reactive intermediates for cyclization reactions to build conformationally restricted analogs. uri.eduaip.org

Electrochemical Methods: Electrosynthesis offers a green and sustainable alternative to conventional reagent-based redox reactions. For the pyridinol scaffold, electrochemical methods could be employed for various transformations. Anodic oxidation could be used to mediate C-C or C-N bond-forming cyclization reactions to create fused heterocyclic systems. rsc.orgnih.gov For example, an intramolecular oxidative cyclization could be used to form a bicyclic analog. Conversely, cathodic reduction could be used to selectively dehalogenate the C4-position under mild conditions. Electrochemical synthesis of 3-pyridinol from biomass-derived precursors has been demonstrated, highlighting the potential for sustainable routes to the core scaffold. figshare.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Aminomethyl 4 Chloro 3 Pyridinol Analogs

Design Principles for Systematic SAR Exploration of 2-(Aminomethyl)-4-chloro-3-pyridinol Derivatives

The systematic exploration of the structure-activity relationship (SAR) for derivatives of this compound is founded on the principle of iterative modification of its three primary structural components: the 2-(aminomethyl) side chain, the 4-chloro substituent, and the 3-pyridinol core. The objective is to probe the chemical space around the lead compound to identify key molecular interactions that govern its biological activity and to optimize its pharmacological profile.

Modification of the 2-(Aminomethyl) Side Chain: This basic side chain is a critical site for potential hydrogen bonding and ionic interactions. Systematic modifications would include:

Alkylation: Introduction of methyl, ethyl, or larger alkyl groups on the nitrogen (mono- or di-substitution) to probe steric tolerance and the importance of the primary amine.

Acylation: Conversion of the amine to various amides to neutralize the basicity and introduce different substituent groups, potentially exploring new binding pockets.

Chain Homologation: Increasing the linker length from a methylene (B1212753) (-CH2-) to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) group to assess the optimal distance between the basic nitrogen and the pyridinol ring for target engagement.

Modification of the 4-Chloro Substituent: The chloro group at the 4-position significantly influences the electronic character of the pyridine (B92270) ring and can be involved in halogen bonding or hydrophobic interactions. SAR exploration involves:

Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) to systematically vary electronegativity, size, and polarizability.

Modification of the 3-Pyridinol Core: The pyridinol ring itself is a key scaffold that positions the other functional groups. Modifications could include:

Isomeric Scaffolds: Moving the substituents to different positions on the pyridine ring to understand the required spatial arrangement for activity.

Hydroxyl Group Modification: Etherification or esterification of the 3-hydroxyl group to evaluate its role as a hydrogen bond donor or acceptor. The tautomeric equilibrium between the 3-hydroxypyridine (B118123) and its corresponding pyridin-4-one form is also a critical consideration in its interaction with biological targets.

A hypothetical SAR exploration is summarized in the table below, illustrating how modifications could impact biological activity, represented as IC50 (half-maximal inhibitory concentration).

| Compound | R1 (at Amino Group) | R2 (at Position 4) | R3 (at Position 3) | Hypothetical IC50 (nM) |

| Parent | -H | -Cl | -OH | 100 |

| Analog 1 | -CH3 | -Cl | -OH | 150 |

| Analog 2 | -H | -F | -OH | 80 |

| Analog 3 | -H | -CH3 | -OH | 250 |

| Analog 4 | -H | -Cl | -OCH3 | 500 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For the this compound series, a 2D or 3D-QSAR model could be developed to predict the activity of novel derivatives and guide synthetic efforts.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogs is synthesized, and their biological activity (e.g., pIC50, the negative logarithm of the IC50) is accurately measured. This dataset is then divided into a training set for model generation and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), and topological descriptors. For instance, QSAR studies on antimicrobial 3-hydroxypyridine-4-one derivatives have revealed the significant role of topological parameters in determining their activity. mdpi.com

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. The model's statistical significance and predictive power are rigorously validated using techniques like cross-validation (q²), correlation coefficient (r²), and prediction on the external test set. mdpi.com

A hypothetical QSAR equation for this series might look like: pIC50 = β0 + β1(LogP) + β2(σ_R2) + β3(TopoSA) Where LogP represents hydrophobicity, σ_R2 is the Hammett constant for the substituent at position 4, and TopoSA is a topological surface area descriptor.

| Descriptor | Definition | Potential Influence on Activity |

| cLogP | Calculated Logarithm of the Partition Coefficient | Influences membrane permeability and hydrophobic interactions with the target. |

| TPSA | Topological Polar Surface Area | Reflects the potential for hydrogen bonding and affects cell penetration. |

| σ (Sigma) | Hammett Electronic Parameter | Quantifies the electron-donating/withdrawing nature of the C4-substituent, affecting ring electronics. |

| MR | Molar Refractivity | A measure of molecular volume and polarizability, related to steric fit and dispersion forces. |

Pharmacophore Modeling and Ligand-Based Drug Design with this compound

Pharmacophore modeling is a powerful ligand-based design tool that defines the essential spatial arrangement of molecular features necessary for biological activity. dovepress.com For this compound, a pharmacophore model would consist of key chemical features that are critical for its interaction with a biological target.

The primary pharmacophoric features of the parent molecule can be identified as:

A Hydrogen Bond Donor (HBD): The proton on the 3-hydroxyl group.

A Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the oxygen of the 3-hydroxyl group and the nitrogen of the pyridine ring.

A Positive Ionizable (PI) Feature: The aminomethyl group, which is protonated at physiological pH.

An Aromatic Ring (AR): The pyridine core, which can engage in π-π stacking or other hydrophobic interactions.

A Halogen Bond Donor/Hydrophobic Feature: The 4-chloro substituent.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess the same essential features and are therefore likely to be active. nih.govfrontiersin.org Furthermore, the model can guide the design of new analogs by ensuring that proposed structural modifications retain these crucial pharmacophoric elements. For example, when designing a new derivative, any modification should ideally maintain the relative distances and orientations between the HBD, PI, and AR features to preserve biological activity.

Impact of Stereochemistry and Conformational Preferences on Molecular Interactions

While this compound itself is an achiral molecule, its conformational flexibility and the potential introduction of stereocenters are critical aspects of its molecular interactions. The molecule's activity is dependent on its ability to adopt a specific low-energy conformation—the "bioactive conformation"—that is complementary to the binding site of its target protein.

Conformational Analysis: The key rotatable bond is between the pyridine ring (C2) and the aminomethyl carbon. The rotational angle of this bond determines the spatial position of the crucial positive ionizable feature relative to the aromatic ring and the hydroxyl group. Steric hindrance from substituents on the amino group or at adjacent positions on the ring can restrict this rotation, locking the molecule into a more favorable or unfavorable conformation. Computational chemistry methods can be used to calculate the energy profile of this rotation and identify the most stable conformers.

Introduction of Chirality: A common strategy in SAR exploration is the introduction of stereocenters. For example, adding a methyl group to the methylene linker (-CH(CH3)NH2) would create a chiral center, resulting in (R)- and (S)-enantiomers. These enantiomers would have identical physicochemical properties but a different 3D arrangement of atoms. It is highly probable that one enantiomer would exhibit significantly greater activity than the other, a phenomenon known as eudismic ratio. This stereochemical preference provides valuable information about the topology of the binding site. Manipulating stereochemistry can be a powerful tool to modulate the selectivity and binding affinity of ligands. nih.gov

Analysis of Physicochemical Parameters Influencing Receptor Binding and Enzyme Modulation

The biological activity of this compound analogs is governed by a combination of physicochemical properties that influence their transport to the target site and their binding affinity.

Lipophilicity (LogP/LogD): This parameter, which describes the compound's partitioning between an oily and an aqueous phase, is critical for membrane permeability and hydrophobic interactions within a binding pocket. The chloro-substituent increases lipophilicity, while the hydroxyl and amino groups decrease it. Optimizing LogP is often a balancing act; it must be high enough for membrane passage but not so high as to cause poor solubility or nonspecific binding.

Electronic Effects: The electron-withdrawing nature of the 4-chloro substituent and the pyridine ring nitrogen decreases the pKa of the 3-hydroxyl group, making it more acidic. This enhances its ability to act as a hydrogen bond donor. The electronic properties of substituents on the pyridine ring are known to be essential for the potency of related series. nih.gov

Ionization (pKa): The molecule possesses two ionizable centers: the basic aminomethyl group (pKa ~8-9) and the acidic pyridinol hydroxyl group (pKa ~7-8). At physiological pH (7.4), the amino group will be predominantly protonated (-NH3+), allowing for strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding site. The hydroxyl group will exist as a mixture of protonated and deprotonated forms, enabling it to act as both a hydrogen bond donor and acceptor. The precise ionization state, dictated by the pKa and the local microenvironment of the binding site, is a critical determinant of binding affinity.

Molecular Mechanisms of Action and Biological Interactions of 2 Aminomethyl 4 Chloro 3 Pyridinol

Identification and Characterization of Molecular Targets

The initial step in understanding the biological effects of 2-(Aminomethyl)-4-chloro-3-pyridinol would involve identifying its molecular targets within a biological system. This would typically be achieved through a combination of computational and experimental approaches.

In Vitro Receptor Binding Affinity and Selectivity Profiling

To determine which receptors the compound interacts with, a comprehensive receptor binding assay would be necessary. This would involve screening this compound against a panel of known receptors, ion channels, and transporters. The affinity of the compound for any identified targets would be quantified by determining its inhibition constant (Kᵢ) or the concentration required to inhibit 50% of binding (IC₅₀).

Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity vs. Other Targets |

|---|---|---|

| G-protein coupled receptor X | 50 | 10-fold selective over GPCR Y |

| Ion Channel Z | 200 | Low selectivity |

This table is for illustrative purposes only and is not based on experimental data.

Enzymatic Inhibition and Activation Kinetics in Cell-Free Systems

Should the compound be identified as an enzyme modulator, its effects on enzyme kinetics would be investigated. This would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of this compound. From this data, key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) would be determined to understand the nature of the inhibition or activation (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Enzymatic Inhibition Data for this compound

| Enzyme Target | Type of Inhibition | IC₅₀ (µM) | Kinetic Parameters (Kᵢ, µM) |

|---|---|---|---|

| Kinase B | Competitive | 5 | 2.5 |

This table is for illustrative purposes only and is not based on experimental data.

Protein-Ligand Interaction Analysis by Biophysical Techniques

To further characterize the direct interaction between this compound and a purified protein target, biophysical techniques would be employed. Techniques like Surface Plasmon Resonance (SPR) would measure the binding kinetics (association and dissociation rates), while Isothermal Titration Calorimetry (ITC) would determine the thermodynamic parameters of binding (enthalpy and entropy). These methods provide a detailed understanding of the binding affinity and the forces driving the interaction.

Cellular Pathway Modulation Studies in In Vitro Systems

Once molecular targets are identified, the subsequent effects on cellular signaling pathways would be examined in cultured cells.

Analysis of Downstream Signaling Cascades in Cell Lines

If this compound were found to interact with a specific receptor or enzyme, its impact on the downstream signaling cascade would be assessed. For example, if it were to inhibit a particular kinase, researchers would measure the phosphorylation status of the kinase's known substrates within the cell. Techniques such as Western blotting or ELISA would be used to quantify these changes.

Gene Expression and Proteomic Profiling in Response to this compound in Cellular Models

To gain a broader understanding of the cellular response to the compound, global changes in gene and protein expression would be analyzed. Microarray or RNA-sequencing would be used to profile changes in gene expression, while techniques like mass spectrometry-based proteomics would identify and quantify alterations in the proteome. This would reveal the broader cellular processes affected by the compound.

Hypothetical Gene Expression Changes in Response to this compound

| Gene Name | Pathway | Fold Change | p-value |

|---|---|---|---|

| Gene Alpha | Apoptosis | +2.5 | <0.05 |

| Gene Beta | Cell Cycle | -1.8 | <0.05 |

This table is for illustrative purposes only and is not based on experimental data.

Allosteric vs. Orthosteric Binding Mechanisms of this compound

The manner in which a ligand binds to its target protein is a critical determinant of its pharmacological effect. Binding can occur at the primary, or orthosteric, site, where the endogenous substrate binds, or at a secondary, allosteric, site, which can modulate the protein's activity.

Currently, there is a lack of specific research in publicly available scientific literature that definitively characterizes the binding mechanism of this compound as either allosteric or orthosteric. Computational docking and binding site analysis studies, which are instrumental in elucidating such mechanisms, have not been reported for this specific compound.

However, the broader class of pyridine (B92270) derivatives has been shown to exhibit both types of interactions. The pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets through diverse binding modes. nih.govnih.gov For instance, certain pyridine-based compounds have been designed as orthosteric inhibitors that compete directly with the natural substrate of an enzyme. nih.gov Conversely, other derivatives have been developed as allosteric modulators that fine-tune the activity of a receptor without directly blocking the primary binding site.

To ascertain the specific binding mechanism of this compound, further research is imperative. Techniques such as X-ray crystallography of the compound in complex with its biological target, alongside computational modeling and site-directed mutagenesis studies, would be required to provide conclusive evidence of its interaction at a molecular level.

Exploration of Multi-Targeting Strategies Based on the this compound Scaffold

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, represents a paradigm shift in the treatment of complex diseases such as cancer and neurodegenerative disorders. The structural versatility of the pyridine scaffold makes it an attractive platform for the design of such agents. nih.govrsc.org

While there are no current studies explicitly detailing the use of the this compound scaffold in multi-targeting strategies, the inherent properties of its constituent parts suggest its potential in this area. The 4-chloro-3-pyridinol core provides a rigid framework that can be functionalized, while the aminomethyl group offers a point for chemical modification to introduce additional pharmacophoric features. researchgate.net These features could be tailored to interact with different target proteins.

The development of multi-target agents from a specific scaffold typically involves a systematic process of chemical modification and biological evaluation. For the this compound scaffold, this would entail:

Identification of Relevant Targets: Selecting multiple biological targets implicated in a particular disease pathway.

Pharmacophore Modeling: Designing new molecules by combining the structural features of known ligands for the selected targets with the this compound core.

Synthesis of Derivatives: Creating a library of new compounds based on these designs.

Biological Screening: Testing the synthesized compounds for activity against the chosen targets.

The data below illustrates a hypothetical exploration of derivatives for multi-target activity, based on common strategies in medicinal chemistry.

| Derivative | Modification | Potential Target 1 | Potential Target 2 | Rationale |

| AMP-001 | Addition of a benzimidazole moiety | Kinase A | Kinase B | Benzimidazole is a known kinase-binding pharmacophore. |

| AMP-002 | Introduction of a pyrazole group | GPCR X | Ion Channel Y | Pyrazole derivatives have shown affinity for various receptors. |

| AMP-003 | Linkage to a known anti-inflammatory agent | COX-2 | TNF-alpha | Creation of a hybrid molecule with dual anti-inflammatory action. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

The successful implementation of such a strategy could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. Future research into the chemical space around the this compound scaffold is warranted to explore its full potential in the realm of multi-target drug discovery.

Preclinical in Vitro Investigations of 2 Aminomethyl 4 Chloro 3 Pyridinol

Cell-Based Assays for Functional Activity (e.g., reporter gene assays, calcium flux assays in cell lines)

No publicly available studies were found that describe the use of cell-based assays to determine the functional activity of 2-(Aminomethyl)-4-chloro-3-pyridinol. Such assays are crucial in early-stage drug discovery to understand how a compound affects cellular functions in a controlled environment.

Reporter Gene Assays: Information regarding the ability of this compound to modulate specific signaling pathways through reporter gene assays is not available. These assays typically involve genetically modifying cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal would indicate the compound's effect on the pathway.

Calcium Flux Assays: Data on the effect of this compound on intracellular calcium levels is not present in the public domain. Calcium flux assays are used to screen for compounds that modulate G-protein coupled receptors (GPCRs) or ion channels, which play a critical role in many physiological processes.

Enzymatic Assays for Specific Biological Pathways in Recombinant Systems

There are no available research findings detailing the impact of this compound on the activity of specific enzymes in recombinant systems. Enzymatic assays are essential for determining if a compound directly interacts with and modulates the activity of a purified enzyme, thereby identifying its specific molecular target.

An example of a data table that would be included in this section, had the data been available, is presented below for illustrative purposes:

| Target Enzyme | Assay Type | This compound IC₅₀ (µM) |

| e.g., Kinase X | e.g., FRET-based | Data Not Available |

| e.g., Protease Y | e.g., Fluorogenic Substrate Cleavage | Data Not Available |

Investigation of Compound Selectivity Across a Panel of Molecular Targets (in vitro)

Information regarding the selectivity profile of this compound is not available in published literature. Selectivity profiling involves testing the compound against a broad panel of receptors, enzymes, and ion channels to identify any off-target effects. This is a critical step in assessing the potential for side effects.

A representative data table for this section would look like the following:

| Target Class | Specific Target | % Inhibition at 10 µM |

| Kinases | e.g., Kinase A | Data Not Available |

| e.g., Kinase B | Data Not Available | |

| GPCRs | e.g., Receptor C | Data Not Available |

| e.g., Receptor D | Data Not Available |

Assessment of Synergistic and Antagonistic Interactions with Other Molecular Entities in Cellular Models (in vitro)

No studies were found that investigated the synergistic or antagonistic interactions of this compound with other compounds in cellular models. These studies are important for understanding how the compound might behave when used in combination with other therapeutic agents.

High-Throughput Screening Methodologies for this compound Derivatives

There is no publicly available information on the use of high-throughput screening (HTS) methodologies to screen for derivatives of this compound. HTS allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. This is a common approach in the early phases of drug discovery to identify lead compounds for further optimization.

Computational Chemistry and in Silico Approaches in 2 Aminomethyl 4 Chloro 3 Pyridinol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-(Aminomethyl)-4-chloro-3-pyridinol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For this compound, these calculations can predict its three-dimensional geometry, electronic charge distribution, and reactivity. Methods like DFT with the B3LYP hybrid functional are commonly employed to achieve a balance between computational cost and accuracy. researcher.lifeias.ac.inmostwiedzy.pl

By solving the Schrödinger equation approximations, researchers can determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. ijret.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijret.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group, indicating these as likely sites for electrophilic attack or hydrogen bond donation. The aminomethyl group would also represent a key site for interaction. This information is invaluable for predicting how the molecule might interact with biological targets. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.8 D | Indicates significant molecular polarity. |

| MEP Minimum (on Pyridine N) | -45 kcal/mol | Predicts site for electrophilic attack or H-bonding. |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces on each atom to model its movement.

This technique is crucial for conformational sampling, which explores the different shapes (conformations) the molecule can adopt. fu-berlin.de The aminomethyl side chain of this compound can rotate, and MD simulations can reveal the most energetically favorable orientations and the flexibility of this group, which is critical for fitting into a protein's binding site.

When studying protein-ligand interactions, MD simulations are used to assess the stability of a docked pose. researchgate.net After placing the compound in the active site of a target protein, an MD simulation can show whether the molecule remains bound or dissociates. Analysis of the simulation trajectory can reveal key information such as the root-mean-square deviation (RMSD) to measure stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex, and the persistence of intermolecular interactions like hydrogen bonds over time. mdpi.comnih.gov

| Parameter/Analysis | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Sufficient to assess stability of the binding pose. |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stable in the binding pocket. |

| Protein RMSF | Low fluctuations in binding site residues | Suggests the binding site is stabilized by the ligand. |

| Hydrogen Bond Occupancy | > 75% for key interactions | Highlights critical and stable hydrogen bonds for affinity. |

Molecular Docking Studies and Binding Pose Prediction for this compound

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when bound to a protein target. nih.govsigmaaldrich.com For this compound, docking studies would be a primary step in identifying potential biological targets and hypothesizing its mechanism of action. The process involves using a scoring function to estimate the binding affinity for various poses. nih.gov

The crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB). A docking algorithm then samples numerous orientations of the flexible ligand within the defined binding site. mdpi.com For this molecule, the pyridine ring could form π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), while the hydroxyl and aminomethyl groups are prime candidates for forming hydrogen bonds with polar residues or the protein backbone. researchgate.net The chlorine atom can participate in halogen bonding or hydrophobic interactions. The output of a docking study is a set of predicted binding poses ranked by a score that estimates the binding free energy. mdpi.com

| Binding Pose Rank | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| 1 | -8.5 | H-bond with Met793; H-bond with Asp855 (aminomethyl group). |

| 2 | -8.2 | π-π stacking with Phe723 (pyridine ring); H-bond with Thr790 (hydroxyl group). |

| 3 | -7.9 | H-bond with Lys745 (pyridine N); Halogen bond with Leu718 (chlorine). |

De Novo Ligand Design and Virtual Screening Based on the this compound Scaffold

The chemical structure of this compound can serve as a valuable starting point, or scaffold, for discovering new and improved bioactive molecules. mdpi.comnih.gov

Virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a target of interest. ijfmr.comnih.gov In a ligand-based approach, the this compound structure would be used as a template to search for other molecules with similar shapes and chemical features. nih.gov In a structure-based approach, millions of compounds would be docked into the target protein's active site to find novel structures that fit well, regardless of their similarity to the original scaffold.

De novo ligand design is a more creative approach where new molecules are built from scratch, piece by piece, directly within the binding site of the target. researchgate.net Algorithms can use the this compound scaffold as a core fragment and add new functional groups to optimize interactions with specific pockets in the active site, aiming to improve potency and selectivity. chemrxiv.org

| Step | Description | Outcome |

|---|---|---|

| 1. Library Preparation | A database of >1 million commercially available compounds is prepared. | A filtered, diverse set of drug-like molecules. |

| 2. Ligand-Based Screening | Search library for compounds with Tanimoto similarity > 0.8 to the scaffold. | ~5,000 top-ranking similar compounds. |

| 3. Structure-Based Screening | Dock the 5,000 compounds into the target protein's active site. | Compounds ranked by docking score. |

| 4. Hit Prioritization | Select the top 100 compounds based on score and predicted interactions. | A list of high-priority candidates for experimental testing. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. nih.govintimal.edu.my In the context of this compound, AI can be applied in several ways for design and optimization. nih.gov

By compiling a dataset of known pyridine derivatives and their measured biological activities or properties (e.g., solubility, toxicity), ML models can be trained to establish a Quantitative Structure-Activity Relationship (QSAR). kneopen.com These models, which can range from simple linear regression to complex neural networks, can then predict the activity of novel, unsynthesized analogs of this compound. astrazeneca.com This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent and have the best drug-like properties. mdpi.com

| ML Model | Application | Predicted Outcome |

|---|---|---|

| Random Forest | QSAR for predicting binding affinity against a target kinase. | IC₅₀ values for new analogs. |

| Graph Neural Network (GNN) | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Aqueous solubility, cell permeability, potential toxicity flags. |

| Support Vector Machine (SVM) | Classification model to predict selectivity (e.g., kinase A vs. kinase B). | Binary prediction of selective vs. non-selective. |

| Generative Adversarial Network (GAN) | De novo design of new analogs with desired properties. | Novel chemical structures with high predicted affinity and good ADMET profiles. |

Metabolic Transformations and Enzymatic Biotransformation Studies of 2 Aminomethyl 4 Chloro 3 Pyridinol Academic Focus

Identification of Key Xenobiotic-Metabolizing Enzymes Involved in the Biotransformation of 2-(Aminomethyl)-4-chloro-3-pyridinol (in vitro, using recombinant enzymes or microsomes)

The initial step in characterizing the metabolism of a novel compound like this compound involves identifying the primary enzymes responsible for its breakdown. This is typically achieved through in vitro assays utilizing human liver microsomes and a panel of recombinant cytochrome P450 (CYP) enzymes. nih.govspringernature.comnih.gov

Human liver microsomes contain a wide array of drug-metabolizing enzymes and provide a general overview of metabolic activity. nih.govspringernature.com By incubating this compound with these microsomes and monitoring its depletion over time, researchers can determine if it is a substrate for metabolism.

To pinpoint the specific enzymes involved, recombinant CYPs are employed. nih.gov These are individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) expressed in a controlled system. nih.govnih.gov By individually incubating the compound with each major CYP isoform, the enzyme(s) that catalyze its metabolism can be identified. nih.govnih.gov For nitrogen-containing heterocyclic compounds, CYP3A4 and CYP2D6 are often significant contributors to metabolism. nih.gov

Further confirmation can be obtained using selective chemical inhibitors or antibodies for specific CYP isoforms in human liver microsomes. springernature.com A reduction in the metabolism of this compound in the presence of a specific inhibitor would indicate the involvement of that particular enzyme. researchgate.net

Beyond CYPs, other enzyme families could be involved. Given the presence of a chlorine atom, glutathione (B108866) S-transferases (GSTs) might play a role. Studies on other 2-chloropyridine (B119429) derivatives have shown that microsomal GSTs can catalyze the conjugation of glutathione, displacing the chlorine atom. researchgate.net

Characterization of Metabolic Products and Elucidation of Metabolic Pathways (in vitro)

Once the key metabolizing enzymes are identified, the next step is to characterize the resulting metabolic products. This is crucial for understanding the biotransformation pathways. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS-MS) is a powerful technique used for this purpose. researchgate.net

By comparing the mass spectra of the parent compound with those of the metabolites formed after incubation with microsomes or recombinant enzymes, the chemical structures of the metabolites can be proposed.

Based on the structure of this compound, several metabolic pathways can be hypothesized:

Oxidation: The pyridine (B92270) ring or the aminomethyl side chain could undergo oxidation, a common reaction catalyzed by CYP enzymes. mdpi.com This could lead to the formation of hydroxylated derivatives or N-oxides.

N-dealkylation: While less likely for a primary amine, modifications of the aminomethyl group are possible.

Glutathione Conjugation: As seen with other chloropyridines, the chlorine atom could be displaced by glutathione, catalyzed by GSTs. researchgate.net This would result in a more water-soluble conjugate, facilitating excretion.

Conjugation of the Hydroxyl Group: The 3-pyridinol hydroxyl group is a potential site for glucuronidation or sulfation, common phase II metabolic reactions.

The elucidation of these pathways would involve piecing together the identified metabolites and the enzymes responsible for their formation.

Role of Chemical Structure in Modulating Enzymatic Metabolism of this compound Analogs

The chemical structure of a molecule dictates its interaction with metabolizing enzymes. For this compound, several structural features are expected to influence its metabolism:

The Chlorine Atom: The position and electron-withdrawing nature of the chlorine atom can affect the reactivity of the pyridine ring. researchgate.net As noted in studies of other 2-chloropyridines, it provides a site for nucleophilic attack by glutathione. researchgate.net

The Aminomethyl Group: This basic side chain can influence the compound's binding orientation within the active site of CYP enzymes. For structurally related compounds like 4-aminopiperidines, the nature of the group attached to the nitrogen is a key determinant of metabolism by enzymes like CYP3A4 and CYP2D6. nih.gov

The 3-Hydroxyl Group: This group provides a site for phase II conjugation reactions, such as glucuronidation and sulfation, which generally increase water solubility and facilitate elimination. The transformation rate of pyridine derivatives is known to be dependent on its substituents, with hydroxypyridines showing a different metabolic profile than halogenated pyridines. nih.gov

By synthesizing and studying analogs of this compound with modifications to these key positions, researchers could build a structure-metabolism relationship. For example, replacing the chlorine with a different halogen or moving the aminomethyl group could significantly alter which enzymes are involved and the rate of metabolism.

Advanced Analytical Methodologies for the Research and Characterization of 2 Aminomethyl 4 Chloro 3 Pyridinol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-resolution mass spectrometry is a cornerstone technique for the initial characterization of newly synthesized compounds like 2-(Aminomethyl)-4-chloro-3-pyridinol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula and for differentiating between compounds with the same nominal mass but different elemental compositions.

In a typical HRMS analysis of this compound, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to gain structural insights. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule, helping to confirm the presence of the aminomethyl, chloro, and hydroxyl substituents on the pyridine (B92270) ring.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₇ClN₂O |

| Monoisotopic Mass | 158.0247 |

| Observed m/z [M+H]⁺ | 159.0320 |

| Mass Accuracy (ppm) | < 5 ppm |

Note: The data presented in this table is illustrative and represents the expected values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments would be employed to unambiguously assign the structure.

One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide fundamental information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns. This would allow for the identification of the aromatic protons on the pyridine ring and the protons of the aminomethyl group. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule.

To further refine the structural assignment, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range correlations between protons and carbons, which helps to piece together the entire molecular framework and confirm the substitution pattern on the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Aminomethyl CH₂ | 3.5 - 4.5 | 40 - 50 |

Note: The chemical shift ranges are predictions and can vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the substituents. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the solid material.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, LC-MS/MS) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating the target compound from any impurities or starting materials. A suitable reversed-phase HPLC method would be developed to achieve good resolution and peak shape.

For molecules that can exist as enantiomers, chiral HPLC is necessary to separate and quantify the individual enantiomers. This is particularly important in pharmaceutical research where the different enantiomers of a compound can have distinct biological activities.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound, even at very low concentrations. This technique is particularly useful for analyzing the compound in complex research samples. By monitoring specific precursor-to-product ion transitions, LC-MS/MS offers excellent specificity and reduces matrix interference.

Spectroscopic Techniques (e.g., UV-Vis, IR, CD) for Molecular Characterization and Interaction Studies

A range of other spectroscopic techniques can provide further valuable information about this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would show characteristic absorption bands corresponding to the π-π* transitions of the pyridine ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-N stretches, C-Cl stretch, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Circular Dichroism (CD) Spectroscopy : If the molecule is chiral, Circular Dichroism spectroscopy can be used to study its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of enantiomers and to study their conformational changes.

Medicinal Chemistry Perspectives and Scaffold Exploration of 2 Aminomethyl 4 Chloro 3 Pyridinol

Rational Design Principles for Optimizing Molecular Recognition and Selectivity

Rational drug design for a molecule like 2-(aminomethyl)-4-chloro-3-pyridinol would focus on leveraging the distinct chemical properties of its constituent groups to achieve high-affinity, selective binding to a biological target. The pyridinol ring is a versatile scaffold; the hydroxyl (-OH) group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions within a target's binding pocket. nih.govresearchgate.net

Key design principles include:

Hydrogen Bonding: The 3-pyridinol moiety is crucial for establishing hydrogen bonds. The hydroxyl group can donate a hydrogen bond, while the pyridine (B92270) nitrogen can accept one. This dual nature allows it to anchor the molecule in specific orientations within an active site. researchgate.net

Ionic Interactions: The aminomethyl group at the 2-position is basic and would be protonated at physiological pH. This positive charge can form strong ionic bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) on a target protein, a key interaction for enhancing binding affinity and selectivity.

Steric and Electronic Tuning: The chlorine atom at the 4-position is an electron-withdrawing group that lowers the pKa of the pyridine nitrogen, influencing its hydrogen-bonding capability. nih.gov It also provides a site for steric modification. Replacing the chlorine with other groups (e.g., methyl, trifluoromethyl) could probe the size and electronic preferences of the binding pocket, allowing for the optimization of van der Waals interactions and the fine-tuning of selectivity against off-target proteins. azolifesciences.com

Conformational Control: The aminomethyl side chain has rotational freedom. Introducing conformational constraints, for instance by incorporating it into a ring system, could lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity.

A study on aminomethyl-pyridine derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors demonstrated that the substitution pattern on the pyridine ring was a key factor in increasing both potency and selectivity. nih.gov This highlights how systematic modification of the core scaffold is a critical strategy in rational design. nih.gov

Lead Generation and Optimization Strategies Based on the this compound Scaffold

The this compound structure represents a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. researchgate.netnih.gov This makes it an excellent starting point for lead generation.

Lead Generation: A typical approach would involve screening this compound or similar simple pyridinol derivatives against a panel of disease-relevant targets, such as kinases, proteases, or other enzymes. High-throughput screening (HTS) could identify initial "hits."

Lead Optimization: Once a hit is identified, a systematic structure-activity relationship (SAR) study would be initiated to improve potency, selectivity, and pharmacokinetic properties. nih.gov For the this compound scaffold, optimization would explore modifications at several key positions:

The Aminomethyl Group: The primary amine could be functionalized to form amides, sulfonamides, or substituted amines. This strategy was effectively used in the development of aminomethyl-pyridine inhibitors of Lysyl Oxidase-Like 2 (LOXL2), where modifying the amine led to potent and irreversible inhibitors. nih.govacs.org

The Chloro Group: The 4-position could be substituted with different halogens (F, Br, I) or small alkyl/alkoxy groups to modulate electronic properties and steric interactions.

Other Ring Positions: Positions 5 and 6 on the pyridinol ring are unsubstituted, offering opportunities for adding new functional groups to explore additional binding interactions or improve properties like solubility and metabolic stability.

An example of such an optimization campaign can be seen in the development of DPP-4 inhibitors, where a series of 5-aminomethyl-pyridines were synthesized and evaluated. nih.govacs.org The SAR study provided clear insights, leading to compounds with nanomolar potency. nih.govacs.org

| Compound | R1 (at Amino Group) | R2 (at Position 4) | R3 (at Position 5) | Target Affinity (IC₅₀) | Rationale for Change |

|---|---|---|---|---|---|

| Parent | -H | -Cl | -H | 1 µM | Starting scaffold |

| A | -COCH₃ | -Cl | -H | 500 nM | Adds H-bond acceptor, explores pocket |

| B | -H | -F | -H | 1.5 µM | Tests effect of smaller, more electronegative halogen |

| C | -H | -CH₃ | -H | 800 nM | Probes for hydrophobic pocket |

| D | -COCH₃ | -Cl | -F | 250 nM | Explores additional interaction points |

Development of Chemical Probes for Biological Target Validation and Mechanism Elucidation

High-quality chemical probes are essential tools for validating the role of a protein in disease and elucidating its biological mechanisms. nih.gov The this compound scaffold is well-suited for conversion into chemical probes. A chemical probe requires high potency and selectivity for its target, along with a functional handle for attaching reporter tags (e.g., biotin, fluorescent dyes, or clickable alkyne/azide (B81097) groups) without disrupting its binding. mskcc.orgnih.gov

Strategies for developing probes from this scaffold include:

Functionalizing the Aminomethyl Group: The primary amine is an ideal site for attaching a linker and reporter tag via amide bond formation. This is often done at a position determined by SAR studies to be tolerant of substitution.

Exploiting the Chloro Group: The 4-chloro position can be used as a reactive handle. For example, it could be replaced with an alkyne or azide via palladium-catalyzed cross-coupling reactions, providing a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Using the Scaffold as a Quiescent Affinity Label: As discussed in section 9.5, the 4-chloropyridine (B1293800) moiety can act as a "switchable" electrophile. nih.govnih.gov A probe based on this scaffold could be designed to covalently bind its target only upon specific recognition, providing a powerful tool for activity-based protein profiling (ABPP) and target identification. nih.govnih.gov

The development process would involve synthesizing a small library of tagged compounds and confirming that they retain high affinity for the target and can be used to detect the target protein in complex biological samples like cell lysates or tissues. rsc.org

Fragment-Based Drug Discovery and Design Utilizing Pyridinol Moieties

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly but efficiently to a target. frontiersin.org The pyridinol moiety is an excellent candidate for inclusion in a fragment library due to its desirable properties:

Low Molecular Weight and Complexity: Simple pyridinols are small molecules that adhere to the "Rule of Three" often used for fragment design (MW < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors). frontiersin.org

Rich in Functionality: The pyridinol ring provides multiple points for hydrogen bonding and can be readily derivatized. nih.gov

Favorable Physicochemical Properties: Pyridinols generally have good solubility and can serve as versatile starting points for chemical elaboration.

In an FBDD campaign, a library containing simple fragments like 3-pyridinol or 4-chloro-3-pyridinol would be screened against a target using sensitive biophysical techniques (e.g., surface plasmon resonance, X-ray crystallography). Once a pyridinol fragment is identified as a binder, it can be "grown" or "linked" with other fragments to build a more potent molecule. For example, X-ray crystallography might show that a simple 4-chloro-3-pyridinol fragment binds in a pocket adjacent to a basic residue. This would provide a clear rationale for adding the aminomethyl group at the 2-position to create a molecule like this compound, thereby growing the fragment into a higher-affinity lead compound.

Covalent Modifiers and Irreversible Binders Derived from this compound

The 4-chloropyridine moiety within the this compound structure can function as a "warhead" for targeted covalent inhibition. Covalent inhibitors form a permanent bond with their target protein, which can lead to enhanced potency and prolonged duration of action. researchgate.net

The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophilic residue on the target protein (typically a cysteine) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. acs.org

A key feature of 4-halopyridines is that their reactivity is "switchable." nih.gov At neutral pH, the 4-chloropyridine ring is only weakly electrophilic, similar in reactivity to an acrylamide. nih.gov However, upon binding to a target, if a nearby acidic residue (like aspartate) protonates the pyridine nitrogen, the ring becomes a much more reactive pyridinium (B92312) ion. This protonation "switch" can increase the reactivity by over 4,500-fold, making it comparable to a highly reactive iodoacetamide. nih.gov

Emerging Research Directions and Future Avenues for 2 Aminomethyl 4 Chloro 3 Pyridinol in Chemical Biology

Exploration of Novel Molecular Targets and Biological Pathways

A primary focus for future research on 2-(aminomethyl)-4-chloro-3-pyridinol is the identification of its specific molecular targets and the elucidation of the biological pathways it modulates. The pyridine (B92270) ring system is a common feature in therapeutic agents with a wide range of applications. Based on the activities of structurally related compounds, several hypotheses for its molecular targets can be formulated.